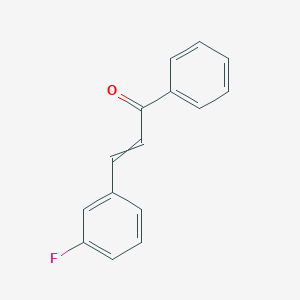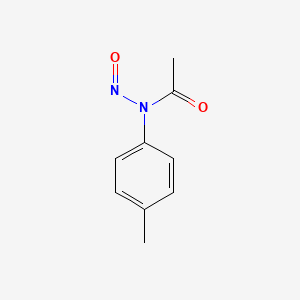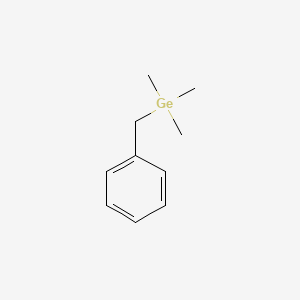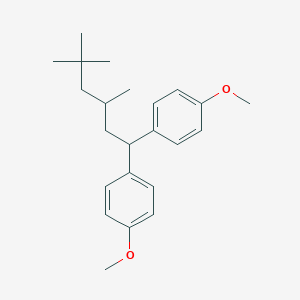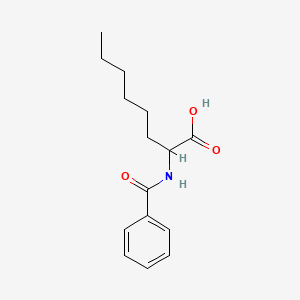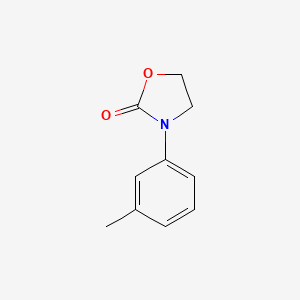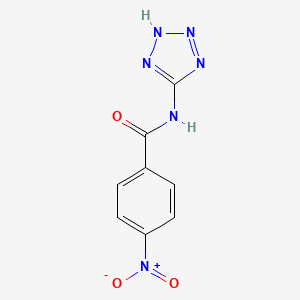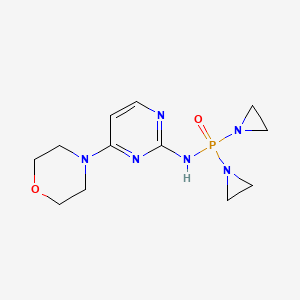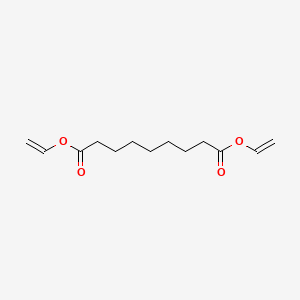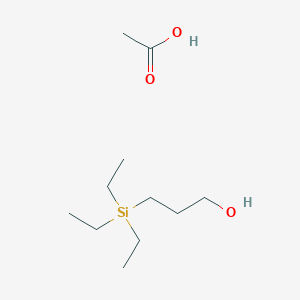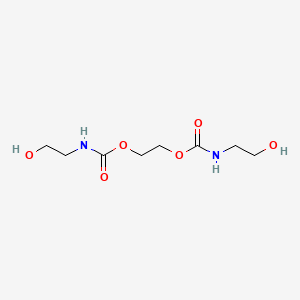
2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C8H16N2O6 and a molecular weight of 236.22 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate typically involves the reaction of ethylene glycol with carbamic acid derivatives. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler carbamate derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler carbamates .
Wissenschaftliche Forschungsanwendungen
2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The hydroxyl and carbamate groups in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl N-(2-hydroxyethyl)carbamate
- Carbamic acid, (2-hydroxyethyl)-, ethylene ester
Uniqueness
Compared to similar compounds, 2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate has unique properties due to the presence of both hydroxyl and carbamate groups.
Eigenschaften
CAS-Nummer |
6298-92-6 |
|---|---|
Molekularformel |
C8H16N2O6 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
2-(2-hydroxyethylcarbamoyloxy)ethyl N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C8H16N2O6/c11-3-1-9-7(13)15-5-6-16-8(14)10-2-4-12/h11-12H,1-6H2,(H,9,13)(H,10,14) |
InChI-Schlüssel |
XVNJZBBANJFHDO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NC(=O)OCCOC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


